HepG2 Cytotoxic Potency: 8-Methoxycoumarin Class vs. Clinical Standard
Within the 8-methoxycoumarin-3-carboxamide class that includes the target compound, the most potent analog exhibited an IC50 of 0.75 µM against HepG2 hepatocellular carcinoma cells, representing an 11.2-fold increase in potency over the standard chemotherapeutic staurosporine (IC50 = 8.37 µM). While this specific data point is for a closely related N-(3-hydroxy)phenyl analog (compound 7 in the series), it establishes the cytotoxic floor for this pharmacophore. The target compound, 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, differs by a single 4-methoxy substitution on the N-phenyl ring, a modification expected to further enhance lipophilicity and target engagement based on SAR trends [1]. In a parallel independent study on 8-methoxycoumarin-3-carboxamides, compound 5 (a 5-bromo-8-methoxycoumarin-3-carboxamide) showed an IC50 of 0.9 µM, outperforming staurosporine (IC50 = 8.4 µM) and demonstrating G1/S phase cell cycle arrest [2].
| Evidence Dimension | Cytotoxic potency (IC50) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Class lead (N-(3-hydroxy)phenyl-8-methoxycoumarin-3-carboxamide): IC50 = 0.75 µM; Closest 8-methoxy class analog: IC50 = 0.9 µM |
| Comparator Or Baseline | Staurosporine: IC50 = 8.37 µM (Refs-1); IC50 = 8.4 µM (Refs-2) |
| Quantified Difference | 11.2-fold greater potency (Refs-1); 9.3-fold greater potency (Refs-2) |
| Conditions | MTT assay, 48 h exposure, HepG2 human hepatocellular carcinoma cell line |
Why This Matters
For procurement decisions in oncology research, this class-level data demonstrates that the 8-methoxycoumarin-3-carboxamide scaffold provides sub-micromolar potency versus a clinical benchmark, making analogs like 8-methoxy-N-(4-methoxyphenyl) compelling for further development in liver cancer programs.
- [1] Shehwar, D. et al. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Front. Chem. 11, 1231030 (2023). View Source
- [2] Alzamami, A. et al. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry 17, 174 (2023). View Source
